Dimethyl isopropylphosphonate
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Overview
Description
Dimethyl isopropylphosphonate is an organophosphorus compound with the molecular formula C5H13O3P. It is a phosphonate ester, characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl isopropylphosphonate can be synthesized through several methods. One common method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester. For example, the reaction of trimethyl phosphite with isopropyl iodide under mild conditions yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as palladium or copper may be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Dimethyl isopropylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Dimethyl isopropylphosphonate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Research explores its use in drug development, particularly for its potential antiviral and anticancer properties.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of dimethyl isopropylphosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various metabolic pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl methylphosphonate
- Diethyl methylphosphonate
- Diisopropyl methylphosphonate
Uniqueness
Dimethyl isopropylphosphonate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
2-dimethoxyphosphorylpropane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13O3P/c1-5(2)9(6,7-3)8-4/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETUVMMRZWQXIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(=O)(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13O3P |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341504 |
Source
|
Record name | Dimethyl isopropylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54552-77-1 |
Source
|
Record name | Dimethyl isopropylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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